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Compound of Interest

Compound Name:
(3,3-Dimethyl-6-oxocyclohex-1-en-

1-yl)boronic acid

CAS No.: 221006-68-4

Cat. No.: B1311791

Get Quote

Vinylboronic acids (VBAs) and their corresponding esters have emerged as exceptionally

versatile and powerful building blocks in modern organic synthesis, catalysis, and chemical

biology. Characterized by a carbon-carbon double bond directly attached to a boronic acid [-

B(OH)₂] or boronate ester [-B(OR)₂] group, this moiety possesses a unique and multifaceted

reactivity profile. Its utility stems from the carbon-boron bond's ability to undergo a wide array of

transformations, most notably palladium-catalyzed cross-coupling reactions, while the adjacent

vinyl group can participate in various addition reactions.

Historically, the parent vinylboronic acid was considered challenging to handle due to a

propensity for polymerization.[1] However, the development of stable and easily accessible

derivatives, such as vinylboronic acid pinacol esters and the 2,4,6-trivinylcyclotriboroxane-

pyridine complex (a stable anhydride form), has unlocked its full synthetic potential.[1]

Furthermore, contrary to some perceptions, many substituted vinylboronic acids exhibit

remarkable stability, particularly a high resistance to protodeboronation—the cleavage of the C-

B bond—when compared to many of their arylboronic acid counterparts.[2]
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This guide, intended for researchers and drug development professionals, provides an in-depth

exploration of the core reactivity modes of the vinylboronic acid moiety. We will dissect the

mechanistic underpinnings of its key transformations, present field-proven experimental

protocols, and offer insights into the causality behind experimental design, thereby providing a

comprehensive framework for leveraging this remarkable functional group.

The Cornerstone Reaction: Suzuki-Miyaura Cross-
Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most

significant transformation involving vinylboronic acids, enabling the stereospecific formation of

C(sp²)-C(sp²) bonds.[3][4] This reaction is a cornerstone of synthetic chemistry, used to

construct conjugated systems like styrenes, dienes, and complex polyenes with exceptional

control over geometry.[5] The original reports by Suzuki and Miyaura in 1979 detailed the

cross-coupling of vinylboronic acids with vinyl or aryl halides, demonstrating excellent retention

of the double bond's configuration.[4]

The Catalytic Cycle: A Mechanistic Dissection
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three

fundamental steps involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation

states.[5][6]

Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0)

complex into the carbon-halide (or triflate) bond of the electrophilic partner (R¹-X). This is

typically the rate-determining step and forms a square planar Pd(II) intermediate.[5][6] The

reactivity of the halide follows the order: I > OTf > Br > Cl.[5]

Transmetalation: This crucial step involves the transfer of the vinyl group from the boron

atom to the palladium center. For this to occur efficiently, the boronic acid must be activated

by a base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃). The base coordinates to the Lewis acidic boron

atom, forming a more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻. This species then

transfers its organic group to the Pd(II) complex, displacing the halide or other ligand.[4][6]

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive

elimination, where the two organic groups (R¹ and the vinyl group) couple to form the final
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product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic

cycle.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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